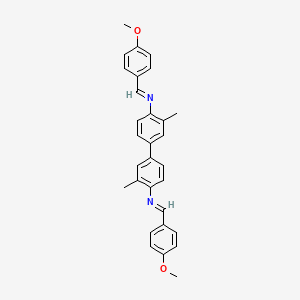![molecular formula C13H9Cl2NO2 B11550499 2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol](/img/structure/B11550499.png)
2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol is a synthetic compound with the molecular formula C13H9Cl2NO2 It is known for its unique structure, which includes two chlorine atoms and a hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol typically involves the reaction of 2,4-dichlorophenol with 3-hydroxybenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the imine linkage between the two aromatic rings. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chlorinated intermediates and final product.
化学反应分析
Types of Reactions
2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学研究应用
2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a synthetic elicitor to trigger immune responses in plants.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Potential use in the development of environmentally-safe pesticide alternatives.
作用机制
The mechanism of action of 2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. In plants, it acts as a synthetic elicitor, triggering immune responses by activating pattern recognition receptors (PRRs) on the surfaces of plant cells. This activation leads to a cascade of defense signals, including the production of reactive oxygen intermediates (ROIs), salicylic acid (SA), ethylene (ET), and jasmonic acid (JA) .
相似化合物的比较
Similar Compounds
2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol: Similar structure but with a methoxy group instead of a hydroxy group.
2,4’-Dihydroxydiphenylmethane: Contains two hydroxy groups but lacks the chlorine atoms and imine linkage.
2,4-dichloro-6-{(E)-[((E)-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}hexyl)imino]methyl}phenol: A more complex derivative with additional substituents.
Uniqueness
2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol is unique due to its specific combination of chlorine atoms, hydroxy group, and imine linkage. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C13H9Cl2NO2 |
|---|---|
分子量 |
282.12 g/mol |
IUPAC 名称 |
2,4-dichloro-6-[(3-hydroxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-4-8(13(18)12(15)5-9)7-16-10-2-1-3-11(17)6-10/h1-7,17-18H |
InChI 键 |
PQSMXZWBTGBSCT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)O)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate](/img/structure/B11550418.png)
![2,4-dibromo-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11550421.png)
![4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate (non-preferred name)](/img/structure/B11550438.png)
![N-(3-Chloro-2-methylphenyl)-3-{N'-[(E)-(2-fluorophenyl)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B11550441.png)
![N'-[(E)-(2-butoxyphenyl)methylidene]-2-(2,4-dinitrophenyl)acetohydrazide](/img/structure/B11550448.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B11550451.png)

![2-bromo-N-{2-[(2E)-2-(3-methyl-1-phenylbutylidene)hydrazinyl]-2-oxoethyl}benzamide (non-preferred name)](/img/structure/B11550455.png)
![4-[(E)-{[(5-Bromopyridin-3-YL)formamido]imino}methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B11550459.png)
![(2E)-2-[4-(hexyloxy)-3-methoxybenzylidene]-1-methyl-1-phenylhydrazine](/img/structure/B11550475.png)
![N-{(Z)-[4-(benzyloxy)phenyl]methylidene}-1,2-dihydroacenaphthylen-5-amine](/img/structure/B11550479.png)
![N-({N'-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11550486.png)
![(9E)-9-benzylidene-3-methyl-9H-indeno[2,1-c]pyridine](/img/structure/B11550492.png)
![(4E)-1-(3,4-dimethylphenyl)-4-[(3-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11550498.png)
